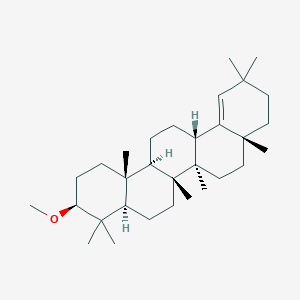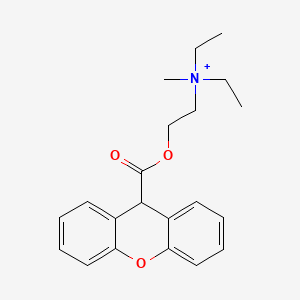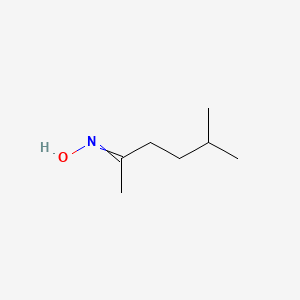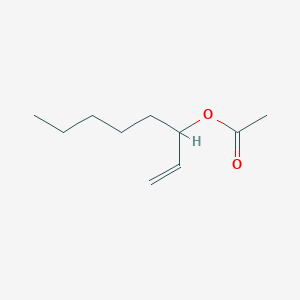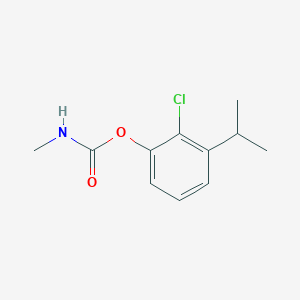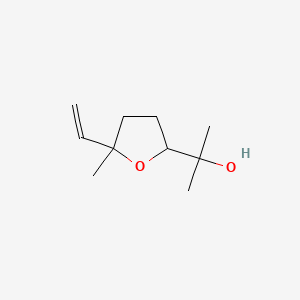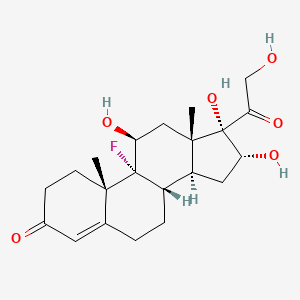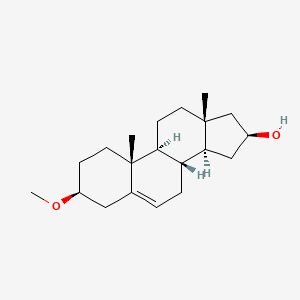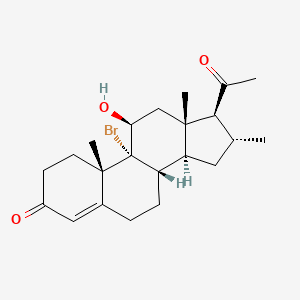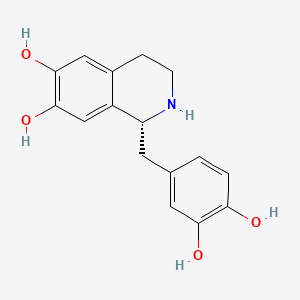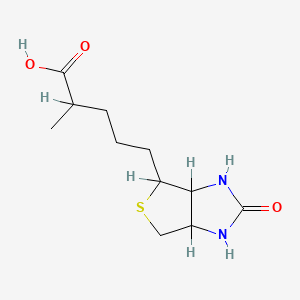
alpha-Methylbiotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylbiotin is a derivative of biotin, also known as vitamin H or B7. It is a sulfur-containing vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. This compound is particularly interesting due to its strong and specific antimicrobial effects against mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methylbiotin can be synthesized through various chemical routes. One common method involves the reaction of biotin with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper methylation of the biotin molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial fermentation processes. Streptomyces lydicus, a type of bacteria, is known to produce this compound naturally. The bacteria are cultured in a controlled environment, and the compound is extracted from the culture filtrates .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylbiotin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce biotin sulfoxide, while reduction can yield biotin .
Scientific Research Applications
Alpha-Methylbiotin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of biotin derivatives.
Biology: It is used to study the metabolic pathways involving biotin and its derivatives.
Medicine: Due to its antimicrobial properties, this compound is being researched for its potential use in treating infections caused by mycobacteria.
Industry: It is used in the production of biotin supplements and other biotin-related products.
Mechanism of Action
Alpha-Methylbiotin exerts its effects by interfering with the metabolic processes of mycobacteria. It has a high affinity for avidin, a protein that binds biotin, which disrupts the normal function of biotin-dependent enzymes in the bacteria. This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Beta-Methylbiotin: Another derivative of biotin with similar antimicrobial properties.
Biotin: The parent compound, essential for various metabolic processes.
Biotin Sulfoxide: An oxidized form of biotin with different chemical properties.
Uniqueness
Alpha-Methylbiotin is unique due to its strong and specific antimicrobial effects against mycobacteria, which are not observed in other biotin derivatives. Its high affinity for avidin also makes it a valuable tool in biochemical research .
Properties
CAS No. |
30868-27-0 |
|---|---|
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16) |
InChI Key |
UBBSLIBPXCFHDN-UHFFFAOYSA-N |
SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Canonical SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Synonyms |
alpha-methylbiotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


